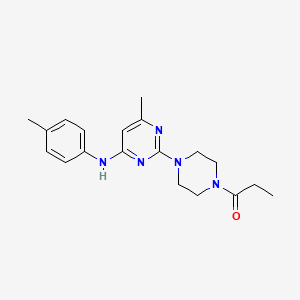![molecular formula C22H37NO B4974455 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine](/img/structure/B4974455.png)
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine, also known as DPHP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. DPHP is a pyrrolidine derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for various research areas.
作用機序
The mechanism of action of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine is not fully understood, but it is thought to involve the modulation of various signaling pathways in cells. 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to interact with various receptors, including the sigma-1 receptor and the cannabinoid receptor, which are involved in regulating cellular processes such as apoptosis, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has antioxidant, anti-inflammatory, and anti-apoptotic effects. In vivo studies have shown that 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has neuroprotective, cardioprotective, and anticancer effects.
実験室実験の利点と制限
One of the advantages of using 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine in lab experiments is its ability to modulate various signaling pathways, making it a versatile compound for studying various cellular processes. However, one of the limitations of using 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine. One area of interest is the development of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine derivatives with improved solubility and potency. Another area of interest is the investigation of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine's potential in treating various neurodegenerative diseases, cardiovascular diseases, and cancers. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine and its interactions with various receptors and signaling pathways.
合成法
The synthesis of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine involves the reaction of 6-bromohexan-1-ol with 2,6-diisopropylphenol to form 1-[6-(2,6-diisopropylphenoxy)hexanol]. This intermediate is then reacted with pyrrolidine to form 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine. The synthesis of 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been extensively studied, and various modifications have been made to improve its yield and purity.
科学的研究の応用
1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been studied for its potential therapeutic applications in various research areas, including neurology, cardiology, and oncology. In neurology, 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have anti-inflammatory effects and has been studied for its potential in treating cardiovascular diseases such as hypertension and atherosclerosis. In oncology, 1-[6-(2,6-diisopropylphenoxy)hexyl]pyrrolidine has been shown to have anticancer effects and has been studied for its potential in treating various types of cancer.
特性
IUPAC Name |
1-[6-[2,6-di(propan-2-yl)phenoxy]hexyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37NO/c1-18(2)20-12-11-13-21(19(3)4)22(20)24-17-10-6-5-7-14-23-15-8-9-16-23/h11-13,18-19H,5-10,14-17H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOFIECUVDAILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCCCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-[2,6-Di(propan-2-yl)phenoxy]hexyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)

![1-benzyl-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B4974409.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4974422.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4974428.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-3-chlorobenzamide](/img/structure/B4974433.png)
![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4974437.png)
![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)
![3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,4,6-trimethoxybenzyl)amine](/img/structure/B4974459.png)
![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)
![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)